Comprehensive Characterization of 6-Nitro-2,5-pyridinediamine: Physicochemical Profile and Analytical Methodologies
Comprehensive Characterization of 6-Nitro-2,5-pyridinediamine: Physicochemical Profile and Analytical Methodologies
The following technical guide details the physicochemical characterization, synthesis challenges, and regulatory profile of 6-Nitro-2,5-pyridinediamine.
CAS Registry Number: 69825-83-8
Chemical Formula: C
Executive Summary
6-Nitro-2,5-pyridinediamine is a heteroaromatic diamine traditionally utilized as a direct dye (HC Red/Orange class) in semi-permanent hair color formulations. Structurally, it consists of a pyridine core substituted with two amino groups at the 2- and 5-positions and a nitro group at the 6-position. This specific substitution pattern imparts significant bathochromic shifts compared to its non-nitrated analogs, resulting in deep red-orange chromaticity.
Critical Regulatory Note: Researchers must be aware that this compound is currently listed in Annex II (List of Substances Prohibited in Cosmetic Products) of the European Union Cosmetics Regulation (EC) No 1223/2009. Consequently, its application is largely restricted to analytical standards, toxicological research, and non-cosmetic industrial dye synthesis.
Identity and Physicochemical Constants
The following data represents the core physical constants established for high-purity reference standards.
| Property | Value | Condition/Method |
| Appearance | Dark red to brown crystalline powder | Visual inspection |
| Melting Point | 210 – 212 °C | Capillary method (Experimental) |
| Boiling Point | ~485 °C | Predicted (760 mmHg) |
| Density | 1.556 g/cm³ | Predicted |
| LogP (Octanol/Water) | 1.84 | XLogP3 (Predicted) |
| Solubility (Water) | Low (< 1 g/L) | Ambient temperature |
| Solubility (Organic) | Soluble | DMSO, DMF, hot Ethanol |
| pKa (Predicted) | ~2.5 (Amino group) | Electron-withdrawing nitro group reduces basicity |
Synthesis and Production Logic
Direct nitration of 2,5-diaminopyridine is synthetically non-viable due to the high susceptibility of the electron-rich diamine system to oxidation. Successful industrial synthesis requires a protection-deprotection strategy or nucleophilic substitution on a halogenated precursor.
Synthetic Route Challenges
The presence of the nitro group at position 6 is sterically and electronically significant. The synthesis typically follows the logic outlined in patent literature (e.g., US 4,950,302), avoiding direct oxidation of the diamine.
Synthesis Workflow Visualization
The following diagram illustrates the logical constraints and required pathways for synthesizing 6-Nitro-2,5-pyridinediamine.
Figure 1: Synthetic pathway logic contrasting the failed direct nitration approach with the successful nucleophilic substitution route.
Analytical Characterization Protocols
To validate the identity of CAS 69825-83-8, a multi-modal approach combining HPLC purity analysis with spectroscopic confirmation is required.
Protocol A: High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the target compound from potential isomers (e.g., 3-nitro-2,5-pyridinediamine) and degradation products.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear ramp to 90% B
-
15-20 min: Hold 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) at 254 nm and 480 nm (visible absorption max).
-
Retention Time: Expect elution between 8–12 minutes depending on dead volume; the nitro group increases retention relative to the non-nitrated diamine.
Protocol B: Spectroscopic Identification
-
UV-Vis Spectroscopy:
-
Solvent: Ethanol or Methanol.
-
Lambda Max (
): ~460–480 nm. -
Observation: The compound exhibits a strong absorption in the blue region, resulting in its characteristic red color.
-
-
Nuclear Magnetic Resonance (
H-NMR):-
Solvent: DMSO-
. -
Predicted Signals:
- ~7.0–7.5 ppm (1H, d, Ar-H, C3/C4 coupling).
- ~7.5–8.0 ppm (1H, d, Ar-H).
-
~6.0–8.0 ppm (Broad singlets, exchangeable NH
protons). Note: The NH ortho to the nitro group will be deshielded and may appear further downfield due to hydrogen bonding.
-
Safety and Handling (HSE Profile)
Hazard Classification (GHS/CLP):
-
Acute Toxicity: Category 4 (Harmful if swallowed).
-
Skin Sensitization: Category 1 (May cause an allergic skin reaction).[3]
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Mutagenicity: Suspected (Muta. 2). Note: Many nitropyridines exhibit mutagenic activity in Ames tests (Salmonella typhimurium), which led to the EU ban.
Handling Precautions:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Containment: Handle all powders in a fume hood to prevent inhalation of dust.
-
Waste Disposal: Segregate as hazardous organic waste containing nitrogen. Do not dispose of down drains.
Analytical Decision Tree
Use the following workflow to confirm the identity of incoming raw materials.
Figure 2: Analytical decision tree for the qualitative verification of 6-Nitro-2,5-pyridinediamine.
References
-
European Chemicals Agency (ECHA). Substance Information: 6-Nitro-2,5-pyridinediamine. Retrieved from
-
European Commission. CosIng - Cosmetics Ingredients Database: Annex II - List of Substances Prohibited in Cosmetic Products. Retrieved from
-
PubChem. Compound Summary for CAS 69825-83-8. National Library of Medicine. Retrieved from
-
Rose, D. et al. Process for the production of 2,5-diamino-6-nitro-pyridine derivatives.[4] U.S. Patent 4,950,302, filed Aug 17, 1987, issued Aug 21, 1990.[5] Retrieved from
-
ECHEMI. 6-Nitro-2,5-diaminopyridine Physical Properties and Supplier Data. Retrieved from
Sources
- 1. health.ec.europa.eu [health.ec.europa.eu]
- 2. 2abiotech.net [2abiotech.net]
- 3. Substance Information - ECHA [echa.europa.eu]
- 4. Compositions and methods for simultaneous reshaping and direct coloring of hair - Patent 2883535 [data.epo.org]
- 5. US8115007B2 - Synthesis of diaminodinitropyridine - Google Patents [patents.google.com]
